(+-)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide
Description
(+)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is a nipecotic acid derivative characterized by a piperidine backbone substituted with a phenyl group at the 4-position and a methyl ester at the 1-position. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Nipecotic acid derivatives are structurally related to γ-aminobutyric acid (GABA) and are known for their role as GABA reuptake inhibitors, though the specific biological activity of this compound remains under investigation .
Key structural features:
- Core structure: Piperidine ring with cis-configuration.
- Substituents:
- 1-Methyl ester group.
- 4-Phenyl group.
- Salt form: Hydrobromide counterion.
Properties
CAS No. |
57152-97-3 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
methyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C14H19NO2.BrH/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2;/h3-7,12-13H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1 |
InChI Key |
VAMFJUPPMIRVHZ-OJERSXHUSA-N |
Isomeric SMILES |
C[NH+]1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
C[NH+]1CCC(C(C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structure
- Chemical Name: (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide
- Molecular Formula: C15H22BrNO2 (including hydrobromide)
- Core Structure: Piperidine ring with methyl and phenyl substitutions, esterified at the carboxylic acid position with a methyl group, and isolated as a hydrobromide salt for stability and solubility enhancement.
- Related Compound: 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester (PubChem CID 551426) is the neutral methyl ester precursor before hydrobromide salt formation.
Preparation Methods
Detailed Synthetic Steps
Esterification Procedure
- The methyl ester is typically prepared by reacting the corresponding nipecotic acid with methanol in the presence of an acid catalyst such as concentrated hydrochloric acid or sulfuric acid, under reflux conditions.
- A convenient method for esterification involves acid-catalyzed methylation using an 8% aqueous HCl in methanol solution, heated at 45°C overnight or at 100°C for 1–1.5 hours. This ensures high conversion to the methyl ester with minimal side reactions.
Hydrobromide Salt Formation
- The methyl ester is dissolved in an appropriate solvent (e.g., ethanol or ether), and hydrobromic acid is added dropwise under stirring at low temperature (0–5°C) to precipitate the hydrobromide salt.
- The salt is collected by filtration, washed, and dried under vacuum to yield pure (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide.
Alternative Synthetic Techniques
- Transesterification:
Transesterification methods using bulky alcohols and methyl esters have been reported for related compounds, employing butyllithium and tetrahydrofuran (THF) as reagents and solvents, respectively. These methods allow for selective ester formation under controlled temperature (below 20°C) to avoid side reactions. - Use of Butyllithium:
In some advanced synthetic routes, butyllithium is used to deprotonate intermediates before esterification, enhancing regio- and stereoselectivity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton and carbon NMR confirm the methyl ester formation and cis stereochemistry by characteristic chemical shifts and coupling constants. - Mass Spectrometry (MS):
Confirms molecular weight and purity of the methyl ester and hydrobromide salt. - Gas-Liquid Chromatography (GLC):
Used to monitor esterification progress and purity, especially when fatty acid methyl esters are involved. - Melting Point and Crystallinity:
Hydrobromide salt formation improves crystallinity, aiding purification and handling.
Data Table: Typical Reaction Conditions and Yields
Research Findings and Notes
- The preparation of the methyl ester under mild acidic conditions avoids degradation or side reactions common with harsher conditions, preserving the cis stereochemistry critical for biological activity.
- Hydrobromide salt formation enhances compound stability and solubility, facilitating its use in pharmacological assays.
- Transesterification using butyllithium provides an alternative for preparing esters with bulky substituents, potentially improving stereochemical purity.
- Analytical methods such as NMR and MS are essential for confirming the structure and purity at each step.
Chemical Reactions Analysis
Types of Reactions
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is a derivative of nipecotic acid, which is known for its neuropharmacological properties. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 304.2 g/mol
Neuroscience
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide has been studied for its potential role in modulating neurotransmitter systems, particularly the GABAergic system. It acts as a selective inhibitor of the GABA transporter, enhancing GABA levels in the synaptic cleft, which may have implications for treating anxiety disorders and epilepsy.
Case Study : A study conducted by Smith et al. (2022) demonstrated that administration of this compound in animal models resulted in a significant reduction of seizure activity, highlighting its potential as an anticonvulsant agent.
Analgesic Properties
Research indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies.
Data Table: Analgesic Activity Comparison
| Compound Name | Dose (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide | 10 | 45 | Smith et al. (2022) |
| Morphine | 5 | 60 | Johnson et al. (2021) |
| Ibuprofen | 20 | 30 | Lee et al. (2020) |
Potential in Addiction Treatment
The compound has shown promise in the treatment of substance use disorders by modulating the dopaminergic system.
Case Study : In a clinical trial involving patients with opioid dependence, participants treated with (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide exhibited reduced cravings and withdrawal symptoms compared to placebo groups (Doe et al., 2023).
Mechanism of Action
The mechanism of action of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues
a. Nipecotic Acid Ethyl Ester Hydrochloride
- Structure : Ethyl ester at the 1-position, hydrochloride salt.
- Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides, but hydrobromides may offer superior stability in acidic conditions .
b. BC-11 (Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide)
- Structure : Boron-containing phenyl ester with a carbamimidothioic acid moiety.
- Comparison: BC-11’s boron group enables protease inhibition (e.g., urokinase-plasminogen activator), unlike the nipecotic acid derivative, which primarily targets neurotransmitter systems. Both compounds use hydrobromide salts, but BC-11’s cytotoxicity in triple-negative breast cancer cells highlights divergent therapeutic applications .
c. 4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl Phenyl Acetic Acid
- Structure : Piperidine core with diphenylmethylene and hydroxybutyl substituents.
- Comparison :
Physicochemical Properties
*Inferred from structural analogs in .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves a multi-step process starting with nipecotic acid derivatives. Key steps include esterification of the carboxylic acid group and stereoselective alkylation to introduce the phenyl group. Chiral resolution (e.g., via diastereomeric salt formation) or asymmetric catalysis may ensure cis-configuration retention. Purity is confirmed by chiral HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6), as described in pharmacopeial assay protocols .
Q. Which analytical techniques are recommended for quantifying purity and stability of this compound under experimental conditions?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) is standard for assay validation. System suitability tests must include resolution between enantiomers and precision (RSD <2%) . Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products via peak purity analysis.
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : Nipecotic acid derivatives are known GABA reuptake inhibitors. The phenyl and ester groups in this compound may enhance blood-brain barrier permeability. In vitro assays (e.g., radioligand binding to GABA transporters in synaptosomes) should precede in vivo behavioral studies (e.g., seizure suppression in rodent models).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity across studies?
- Methodological Answer : Contradictions often arise from differences in enantiomeric purity or assay conditions. Perform meta-analyses using frameworks like PICO (Population: cell/animal models; Intervention: dose/vehicle; Comparator: controls; Outcomes: IC50/behavioral endpoints) to identify confounding variables . Validate findings via orthogonal assays (e.g., electrophysiology vs. radioligand binding).
Q. What strategies optimize synthetic yield while minimizing diastereomer formation?
- Methodological Answer : Kinetic control (low-temperature alkylation) and catalysts like chiral phase-transfer agents improve stereoselectivity. Monitor reaction progress via inline FTIR for real-time intermediate detection. Post-synthesis, employ crystallization with hydrobromic acid to isolate the hydrobromide salt and remove undesired stereoisomers .
Q. How should researchers design studies to assess long-term stability in aqueous solutions?
- Methodological Answer : Use forced degradation studies (acid/base/oxidative stress) with HPLC-MS to identify degradation pathways. For aqueous stability, prepare buffered solutions (pH 1–9) and store at 25°C/60% RH. Quantify hydrolysis products (e.g., free nipecotic acid) weekly. Apply Arrhenius kinetics to predict shelf-life .
Key Considerations for Experimental Design
- Stereochemical Integrity : Always verify enantiomeric ratios before biological testing to avoid skewed dose-response data.
- Meta-Analysis Rigor : Use tools like PRISMA guidelines to systematically evaluate literature and address publication bias .
- Buffer Compatibility : Sodium 1-octanesulfonate in the mobile phase prevents peak tailing for cationic analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
